molecular formula C12H31N4P B1274299 N-[bis(diethylamino)phosphinimyl]-N-ethylethanamine CAS No. 74400-91-2

N-[bis(diethylamino)phosphinimyl]-N-ethylethanamine

Cat. No. B1274299
CAS RN: 74400-91-2
M. Wt: 262.38 g/mol
InChI Key: CQVMEGRKMVQFPJ-UHFFFAOYSA-N
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Description

N-[bis(diethylamino)phosphinimyl]-N-ethylethanamine, also known as DEEP, is a chemical compound that has been widely used in scientific research. DEEP is a phosphine derivative that has been found to have unique properties that make it useful in various applications.

Scientific Research Applications

N-[bis(diethylamino)phosphinimyl]-N-ethylethanamine has been used in a variety of scientific research applications, including as a ligand in the synthesis of metal complexes, as a catalyst in organic reactions, and as a reagent in the preparation of functionalized phosphines. N-[bis(diethylamino)phosphinimyl]-N-ethylethanamine has also been found to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-[bis(diethylamino)phosphinimyl]-N-ethylethanamine is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. N-[bis(diethylamino)phosphinimyl]-N-ethylethanamine has been shown to be an effective ligand for a variety of metals, including palladium, platinum, and gold. The stability of these complexes makes N-[bis(diethylamino)phosphinimyl]-N-ethylethanamine useful in a variety of applications, including in catalysis and drug development.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[bis(diethylamino)phosphinimyl]-N-ethylethanamine are not well studied, but it is believed to be relatively non-toxic and non-reactive. N-[bis(diethylamino)phosphinimyl]-N-ethylethanamine has been shown to be stable under a variety of conditions, including in the presence of air and moisture. However, further studies are needed to fully understand the effects of N-[bis(diethylamino)phosphinimyl]-N-ethylethanamine on biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[bis(diethylamino)phosphinimyl]-N-ethylethanamine is its stability, which makes it useful in a variety of laboratory settings. N-[bis(diethylamino)phosphinimyl]-N-ethylethanamine is also relatively easy to synthesize and can be made in large quantities. However, one limitation of N-[bis(diethylamino)phosphinimyl]-N-ethylethanamine is its relatively low solubility in organic solvents, which can make it difficult to work with in certain applications.

Future Directions

There are several potential future directions for research on N-[bis(diethylamino)phosphinimyl]-N-ethylethanamine. One area of interest is in the development of new metal complexes using N-[bis(diethylamino)phosphinimyl]-N-ethylethanamine as a ligand. N-[bis(diethylamino)phosphinimyl]-N-ethylethanamine may also have potential applications in the field of drug development, particularly in the development of new anticancer agents. Further studies are needed to fully understand the properties and potential applications of N-[bis(diethylamino)phosphinimyl]-N-ethylethanamine.

Synthesis Methods

N-[bis(diethylamino)phosphinimyl]-N-ethylethanamine is synthesized through a two-step process that involves the reaction of diethylamine with phosphorus trichloride to form bis(diethylamino)chlorophosphine, followed by the reaction of the resulting compound with ethylenediamine to form N-[bis(diethylamino)phosphinimyl]-N-ethylethanamine. The synthesis of N-[bis(diethylamino)phosphinimyl]-N-ethylethanamine is relatively simple and can be carried out in a laboratory setting using standard equipment and techniques.

properties

IUPAC Name

N-[bis(diethylamino)phosphinimyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H31N4P/c1-7-14(8-2)17(13,15(9-3)10-4)16(11-5)12-6/h13H,7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVMEGRKMVQFPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P(=N)(N(CC)CC)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H31N4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397118
Record name T0510-9446
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[bis(diethylamino)phosphinimyl]-N-ethylethanamine

CAS RN

74400-91-2
Record name T0510-9446
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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